molecular formula C10H8F2N2O2 B11881160 Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate

Katalognummer: B11881160
Molekulargewicht: 226.18 g/mol
InChI-Schlüssel: NHYPETHRQQBGSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H8F2N2O2 and a molecular weight of 226.18 g/mol . This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,6-difluoropyridine with ethyl imidate in the presence of a base, followed by cyclization to form the imidazo[1,5-A]pyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is unique due to its specific fluorine substitutions, which can enhance its biological activity and stability. Similar compounds include:

Eigenschaften

Molekularformel

C10H8F2N2O2

Molekulargewicht

226.18 g/mol

IUPAC-Name

ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-4-8-7(12)3-6(11)5-14(8)9/h3-5H,2H2,1H3

InChI-Schlüssel

NHYPETHRQQBGSU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C2N1C=C(C=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.